4-(4-Fluoro-phenyl)-pyridine 1-oxide
Description
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Properties
IUPAC Name |
4-(4-fluorophenyl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-11-3-1-9(2-4-11)10-5-7-13(14)8-6-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKNKIJEEJZWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=[N+](C=C2)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222551-25-9 | |
| Record name | Pyridine, 4-(4-fluorophenyl)-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222551-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Significance of Pyridine N Oxide Frameworks in Heterocyclic Chemistry
Pyridine (B92270) N-oxides are a fascinating class of heterocyclic compounds that have garnered considerable attention in organic synthesis and medicinal chemistry. researchgate.net The introduction of an oxygen atom to the nitrogen of the pyridine ring dramatically alters the electronic properties and reactivity of the molecule. nih.gov This N-oxidation leads to a polarized N⁺-O⁻ bond, which enhances the electron-donating ability of the oxygen atom while simultaneously increasing the electrophilicity of the pyridine ring, particularly at the 2- and 4-positions. nih.govnih.gov
This dual reactivity makes pyridine N-oxides versatile building blocks in organic synthesis. They can act as mild oxidants, catalysts, and ligands in metal-catalyzed reactions. wisc.edu Furthermore, the N-oxide moiety can be readily removed, allowing for the introduction of various functional groups onto the pyridine ring that would be difficult to achieve with the parent pyridine. nih.gov In medicinal chemistry, the pyridine N-oxide scaffold is found in a number of biologically active compounds and can be used to modulate properties such as solubility and membrane permeability. nih.gov
Impact of Fluorine Substitution on Aromatic Systems Within Medicinal and Materials Science Contexts
The strategic incorporation of fluorine atoms into organic molecules has become a powerful tool in both medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a compound. nih.gov
In medicinal chemistry , the introduction of a fluorine atom can lead to:
Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making the molecule more resistant to metabolic degradation and prolonging its therapeutic effect.
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
Modulation of Basicity: The electron-withdrawing nature of fluorine can decrease the basicity of nearby nitrogen atoms, which can affect a drug's pharmacokinetic profile.
Improved Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, leading to enhanced binding affinity. mdpi.com
In materials science , fluorination is utilized to create materials with unique properties, including:
Thermal and Chemical Stability: The strength of the C-F bond imparts exceptional thermal and chemical resistance to fluorinated materials. nih.gov
Modified Electronic Properties: The high electronegativity of fluorine can alter the electron distribution in aromatic systems, influencing their optical and electronic properties for applications in organic electronics. nih.govacs.org
Tailored Surface Properties: Fluorination can be used to create surfaces with specific wetting and adhesive properties.
Rationale for Dedicated Academic Inquiry into 4 4 Fluoro Phenyl Pyridine 1 Oxide
Strategies for the Construction of the 4-Fluoro-phenyl-pyridine Core
The formation of the carbon-carbon bond between the pyridine and the fluorophenyl rings is the critical step in synthesizing the core structure. Cross-coupling reactions are the most prevalent and efficient methods for this transformation.
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura coupling involving fluorophenyl boronic acids)
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C(sp²)–C(sp²) bonds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an aryl or heteroaryl halide with an organoboron compound, such as a boronic acid. For the synthesis of the 4-(4-fluoro-phenyl)-pyridine core, two primary Suzuki-Miyaura pathways are viable:
Reaction of a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) with (4-fluorophenyl)boronic acid.
Reaction of pyridine-4-boronic acid with a 1-halo-4-fluorobenzene (e.g., 1-bromo-4-fluorobenzene).
Research has demonstrated the high efficiency of palladium-based catalysts, often in conjunction with specialized phosphine (B1218219) ligands, for these transformations. acs.org For instance, catalyst systems derived from palladium and bulky dialkylphosphinobiaryl ligands exhibit high stability and activity in coupling heteroaryl halides with heteroaryl boronic acids. acs.org The use of 4-fluorophenylboronic acid has been specifically studied in Suzuki-Miyaura reactions, showing high reactivity and leading to excellent conversion rates. mdpi.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields.
| Pyridine Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Chloropyridine | (4-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | Modest to Good nih.govcdnsciencepub.com |
| 4-Bromopyridine | (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Good to Excellent |
| Pyridine-4-boronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd | K₂CO₃ | Ethanol/H₂O | 110 | ~95% Conversion mdpi.com |
De Novo Synthesis of the Pyridine Ring Utilizing Fluorinated Precursors
De novo synthesis involves constructing the pyridine ring from acyclic precursors. While less common for this specific compound compared to cross-coupling, methods like the Hantzsch pyridine synthesis or the Kröhnke pyridine synthesis can be adapted. In this approach, a precursor already containing the 4-fluorophenyl moiety is used.
For example, a modified Hantzsch synthesis could theoretically involve the condensation of 4-fluorobenzaldehyde, an active methylene (B1212753) compound (e.g., ethyl acetoacetate), and a source of ammonia. The resulting dihydropyridine (B1217469) would then be oxidized to the corresponding 4-(4-fluorophenyl)-pyridine. nih.gov This method allows for the introduction of various substituents on the pyridine ring if desired. However, the multi-step nature and potential for side reactions often make cross-coupling a more direct and efficient route for the unsubstituted parent compound.
N-Oxidation Protocols for Pyridine Derivatives
Once the 4-(4-fluoro-phenyl)-pyridine core is obtained, the final step is the oxidation of the pyridine nitrogen to form the N-oxide. This transformation alters the electronic properties of the ring, making it a versatile intermediate in organic synthesis. researchgate.net
Direct Oxidation of the Pyridine Nitrogen Atom (e.g., using peroxides)
The direct oxidation of the nitrogen atom in the pyridine ring is a common and effective method. acs.org A variety of oxidizing agents can be employed, with peroxides and peroxy acids being the most frequently used. researchgate.net
Hydrogen Peroxide (H₂O₂) : Often used in conjunction with a carboxylic acid like acetic acid or a metal catalyst. arkat-usa.orgresearchgate.net The reaction with H₂O₂ in acetic acid is a classic method for N-oxide formation. organic-chemistry.org Catalytic systems, such as those based on methyltrioxorhenium (MTO), can facilitate the oxidation using aqueous H₂O₂ with high efficiency, even for pyridines with electron-withdrawing or electron-donating groups. arkat-usa.org
Peroxy Acids : meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used reagent for the N-oxidation of pyridines under mild conditions. researchgate.netarkat-usa.org It is known for its reliability and high yields. chemicalbook.com Other reagents like Caro's acid (peroxymonosulfuric acid) and sodium perborate (B1237305) have also been successfully used. researchgate.netorganic-chemistry.org
The choice of oxidant depends on the substrate's reactivity and the presence of other functional groups. For 4-arylpyridines, the nitrogen atom is sufficiently nucleophilic to react smoothly with these common oxidizing agents. nih.gov
| Oxidizing Agent | Typical Co-reagent/Catalyst | Solvent | Key Characteristics |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Acetic Acid | Classic, cost-effective method. organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium (MTO) | Dichloromethane (B109758) | Catalytic, high yields for various substituted pyridines. arkat-usa.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | None | Dichloromethane, Chloroform | Mild, versatile, and generally provides high yields. researchgate.netarkat-usa.org |
| Sodium Perborate | Acetic Acid | Acetic Acid | Effective alternative to H₂O₂. organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) | None | Solid-state or solvent | Stable, inexpensive, and easy-to-handle solid oxidant. organic-chemistry.org |
Optimization of Reaction Conditions for High Yield and Purity
Achieving high yield and purity in the N-oxidation step requires careful optimization of several reaction parameters. Electron-withdrawing substituents on the pyridine ring can decrease the nucleophilicity of the nitrogen atom, making oxidation more challenging. researchgate.net
Stoichiometry : Using a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents) is common to ensure complete conversion of the starting material. However, a large excess should be avoided to prevent potential side reactions or over-oxidation. nih.gov
Temperature : Most N-oxidations are carried out at room temperature or with gentle heating. chemicalbook.com Lower temperatures may be required for highly reactive substrates or to improve selectivity. nih.gov
Solvent : Chlorinated solvents like dichloromethane are frequently used, especially with m-CPBA. chemicalbook.com The choice of solvent can influence reaction rates and solubility of reagents.
Reaction Time : The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal time for quenching the reaction, thereby maximizing product yield and minimizing degradation.
Multi-Step Synthesis from Related Pyridine N-Oxide Scaffolds or Fluorinated Pyridines
An alternative and highly effective strategy involves performing the C-C bond formation on a pre-existing pyridine N-oxide scaffold. A common starting material for this approach is 4-chloropyridine N-oxide.
In this route, 4-chloropyridine N-oxide undergoes a Suzuki-Miyaura coupling reaction with (4-fluorophenyl)boronic acid. This method has the advantage of building the desired scaffold with the N-oxide group already in place, avoiding the separate oxidation step. This approach is analogous to the synthesis of 4-phenylpyridine (B135609) N-oxide from 4-chloropyridine N-oxide and phenylboronic acid. chemicalbook.com
Another multi-step pathway could involve the nitration of pyridine N-oxide to form 4-nitropyridine (B72724) N-oxide, a key intermediate. researchgate.net The nitro group can then be transformed into other functionalities, such as a halogen, which can then participate in a cross-coupling reaction. For instance, the nitro group could be reduced to an amine, converted to a diazonium salt, and subsequently to a halide (e.g., via a Sandmeyer reaction), which is then used in a Suzuki coupling.
Introduction of the 4-Fluorophenyl Moiety onto Pre-formed Pyridine N-Oxides
A prominent strategy for the synthesis of this compound involves the direct arylation of pyridine N-oxide. This approach leverages transition metal-catalyzed cross-coupling reactions to forge the crucial carbon-carbon bond between the pyridine N-oxide ring and the 4-fluorophenyl group. Palladium-catalyzed reactions have proven particularly effective for this transformation.
One of the key methodologies in this category is the palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryltrifluoroborates. rsc.orgnih.gov This method offers a ligand-free approach, simplifying the reaction setup and purification process. The general reaction scheme involves the coupling of pyridine N-oxide with a suitable 4-fluorophenylboron reagent in the presence of a palladium catalyst.
Table 1: Representative Conditions for Palladium-Catalyzed Direct Arylation of Pyridine N-Oxide
| Entry | Arylating Agent | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | Potassium 4-fluorophenyltrifluoroborate | Pd(OAc)₂ | TBAI | 1,4-Dioxane | 110 | Moderate to High |
Note: Yields are generalized based on similar reported reactions and may vary depending on specific reaction conditions.
The proposed mechanism for this reaction typically involves the activation of the C-H bond at the 2-position of the pyridine N-oxide by the palladium catalyst, followed by transmetalation with the aryltrifluoroborate and subsequent reductive elimination to afford the 2-arylpyridine N-oxide product. rsc.org While this method predominantly yields the 2-substituted isomer, modifications to reaction conditions and directing groups can potentially influence the regioselectivity to favor the 4-position, although this is less common. Further research into achieving high regioselectivity for the 4-position in such direct arylation reactions is an area of ongoing interest.
Chemical Transformation of Existing Fluoro-Substituted Pyridine Derivatives to the N-Oxide
An alternative and often more direct route to this compound is the N-oxidation of the parent heterocycle, 4-(4-fluorophenyl)pyridine. This transformation is a classic example of heteroatom oxidation and can be accomplished using a variety of oxidizing agents. The precursor, 4-(4-fluorophenyl)pyridine, can be synthesized through well-established cross-coupling methods, such as the Suzuki-Miyaura coupling of 4-halopyridine with 4-fluorophenylboronic acid. libretexts.orgacs.orgrsc.orgresearchgate.netjst.go.jp
The subsequent N-oxidation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being one of the most commonly employed reagents for this purpose. researchgate.netresearchgate.netorganic-chemistry.orgnih.gov The reaction is generally clean and proceeds with high efficiency under mild conditions.
Another widely used and cost-effective oxidizing system is a combination of hydrogen peroxide and a carboxylic acid, such as acetic acid. orgsyn.orgchemtube3d.comresearchgate.netresearchgate.net This mixture generates a peroxy acid in situ, which then acts as the oxidizing agent.
Table 2: Common Reagents for the N-Oxidation of 4-(4-Fluorophenyl)pyridine
| Entry | Oxidizing Agent | Solvent | Temperature | Typical Yield (%) |
| 1 | m-CPBA | Dichloromethane or Chloroform | 0 °C to room temperature | >90 |
| 2 | H₂O₂ / Acetic Acid | Acetic Acid | Room temperature to 60 °C | 80-95 |
The choice of oxidizing agent and reaction conditions can be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions. For instance, m-CPBA is known for its selectivity in oxidizing nitrogen and sulfur atoms without affecting double bonds, making it a versatile choice. organic-chemistry.org The hydrogen peroxide/acetic acid system, while effective, may require slightly elevated temperatures to achieve complete conversion. orgsyn.org
The synthesis of 4-(4-fluorophenyl)pyridine itself is a critical step in this pathway. The Suzuki-Miyaura coupling reaction provides a robust and versatile method for its preparation. libretexts.org
Table 3: Illustrative Suzuki-Miyaura Coupling for the Synthesis of 4-(4-Fluorophenyl)pyridine
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromopyridine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | >90 |
Note: This represents a general procedure, and specific conditions may be optimized.
By first synthesizing the 4-arylpyridine and then performing the N-oxidation, this two-step sequence provides a reliable and high-yielding route to the desired this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the aromatic protons of both the pyridine 1-oxide and the 4-fluorophenyl rings. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents and the N-oxide group.
In a typical ¹H NMR spectrum, the protons on the pyridine 1-oxide ring generally appear at a higher chemical shift compared to those on the 4-fluorophenyl ring. The protons ortho to the nitrogen oxide (H-2 and H-6) are deshielded and resonate further downfield, typically appearing as a multiplet. The protons meta to the nitrogen oxide (H-3 and H-5) are also observed as a multiplet at a slightly upfield position.
The protons on the 4-fluorophenyl ring exhibit a characteristic splitting pattern due to coupling with the fluorine atom. The protons ortho to the fluorine atom (H-2' and H-6') appear as a multiplet, while the protons meta to the fluorine atom (H-3' and H-5') also present as a multiplet at a different chemical shift.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine 1-oxide H-2, H-6 | Downfield region | m |
| Pyridine 1-oxide H-3, H-5 | Slightly upfield from H-2,6 | m |
| 4-Fluorophenyl H-2', H-6' | Aromatic region | m |
| 4-Fluorophenyl H-3', H-5' | Aromatic region | m |
Note: Specific chemical shifts can vary depending on the solvent used.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon.
The carbon atoms of the pyridine 1-oxide ring are influenced by the electronegative nitrogen and oxygen atoms, causing them to resonate at different frequencies. The carbon atom attached to the 4-fluorophenyl group (C-4) and the carbons adjacent to the nitrogen (C-2 and C-6) are typically observed at distinct chemical shifts.
The carbons of the 4-fluorophenyl ring also show characteristic signals. The carbon atom directly bonded to the fluorine (C-4') exhibits a large C-F coupling constant, which can be a useful diagnostic tool. The other carbons of the fluorophenyl ring (C-1', C-2', C-6', and C-3', C-5') also have unique chemical shifts.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Pyridine 1-oxide C-2, C-6 | Downfield region |
| Pyridine 1-oxide C-3, C-5 | Aromatic region |
| Pyridine 1-oxide C-4 | Aromatic region |
| 4-Fluorophenyl C-1' | Aromatic region |
| 4-Fluorophenyl C-2', C-6' | Aromatic region |
| 4-Fluorophenyl C-3', C-5' | Aromatic region |
| 4-Fluorophenyl C-4' | Aromatic region (shows C-F coupling) |
Note: Specific chemical shifts can vary depending on the solvent used.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique for characterizing this compound. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In this compound, a single resonance is expected for the fluorine atom on the 4-fluorophenyl ring. The precise chemical shift can provide insights into the electronic effects of the pyridine 1-oxide substituent on the fluorophenyl ring.
To unambiguously assign all proton and carbon signals and to confirm the connectivity between the two aromatic rings, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the same spin system. It would show correlations between adjacent protons on the pyridine 1-oxide ring (e.g., H-2 with H-3) and on the 4-fluorophenyl ring (e.g., H-2' with H-3').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between the pyridine 1-oxide and the 4-fluorophenyl rings by observing correlations between protons on one ring and carbons on the other (e.g., between H-3/H-5 of the pyridine ring and C-1' of the phenyl ring).
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the molecular vibrations of a compound and provides a "fingerprint" that is unique to its structure. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
Key vibrational frequencies include:
N-O Stretching: The N-oxide group gives rise to a strong and characteristic stretching vibration, typically observed in the region of 1200-1300 cm⁻¹. This is a key indicator of the N-oxide functionality.
C-F Stretching: The carbon-fluorine bond of the 4-fluorophenyl group exhibits a strong absorption band, usually in the 1100-1250 cm⁻¹ region.
Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in both aromatic rings appear in the 1400-1600 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings can be found in the 650-900 cm⁻¹ region, and their positions can give clues about the substitution pattern.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | >3000 |
| Aromatic C=C Stretch | 1400-1600 |
| N-O Stretch | 1200-1300 |
| C-F Stretch | 1100-1250 |
The combination of these spectroscopic techniques provides a robust and detailed characterization of the molecular structure of this compound, confirming its identity and providing a basis for further chemical and physical studies.
Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and confirming the molecular formula of a compound, while analysis of its fragmentation patterns helps to elucidate its structure.
Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. lcms.cz The molecular formula for this compound is C₁₁H₈FNO. The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated and compared with the experimental value to confirm its elemental composition.
Fragmentation Pattern Analysis: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of this compound is expected to exhibit a distinct fragmentation pattern characteristic of pyridine N-oxides and fluorinated aromatic compounds. researchgate.netresearchgate.net The molecular ion peak ([M]⁺) would be observed, and its fragmentation would likely proceed through several key pathways:
Loss of an Oxygen Atom: A very common fragmentation pathway for N-oxides is the loss of the oxygen atom from the N-oxide group, resulting in a fragment ion [M-O]⁺. researchgate.net This is often a prominent peak in the spectrum.
Loss of a Hydroxyl Radical: Fragmentation involving the loss of a hydroxyl radical ([M-OH]⁺) can also occur, particularly in 2-substituted pyridine N-oxides, though it may be observed in other isomers as well. researchgate.net
Cleavage of the C-C Bond: The bond between the two aromatic rings can cleave, leading to fragments corresponding to each ring system. This would be expected to produce a fragment ion for the 4-fluorophenyl cation at m/z 95. researchgate.net
Pyridine Ring Fragmentation: The pyridine N-oxide ring itself can undergo fragmentation, although this is often more complex.
The table below summarizes the expected major fragments for this compound.
| m/z (mass-to-charge ratio) | Proposed Fragment | Formula |
| 189 | Molecular Ion [M]⁺ | [C₁₁H₈FNO]⁺ |
| 173 | [M-O]⁺ | [C₁₁H₈FN]⁺ |
| 172 | [M-OH]⁺ | [C₁₁H₇FN]⁺ |
| 95 | 4-Fluorophenyl cation | [C₆H₄F]⁺ |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed insights into bond lengths, bond angles, and intermolecular interactions. mdpi.com
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis allows for the elucidation of the molecular structure and crystal packing of a compound. aalto.fi Although the specific crystal structure of this compound is not detailed in the provided search results, data from closely related compounds containing both 4-fluorophenyl and pyridine moieties can serve as a reliable reference. For instance, the crystallographic data for 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine provides a relevant example of the type of information obtained. nih.gov
The table below presents representative crystallographic data for a similar molecular system.
| Parameter | Value (for 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine) |
| Chemical Formula | C₁₄H₁₀FN₃ |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 9.217 (2) |
| b (Å) | 8.1064 (5) |
| c (Å) | 30.665 (5) |
| V (ų) | 2291.1 (6) |
| Z | 8 |
Data from a related compound, 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, is presented for illustrative purposes. nih.gov
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The detailed geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, would be determined from its crystal structure. A key structural feature is the dihedral angle between the planes of the pyridine 1-oxide ring and the 4-fluorophenyl ring. In related structures, these two rings are not coplanar. For example, in 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine, the dihedral angle between the pyridine and 4-fluorophenyl rings is 49.51 (10)°. nih.gov Similarly, in 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, this angle is 44.68 (9)°. nih.gov This indicates a significant twist between the two aromatic systems, which is a common feature in linked aryl systems due to steric hindrance.
Bond lengths within the aromatic rings are expected to be within the typical ranges for C-C and C-N bonds in such systems. The N-O bond length of the pyridine N-oxide group is also a parameter of interest, reflecting the dative nature of this bond.
| Parameter | Expected/Exemplary Value | Reference |
| Dihedral Angle (Pyridine vs. Phenyl Ring) | 44-50° | nih.govnih.gov |
| C-N (Pyridine Ring) | ~1.33-1.43 Å | spuvvn.edu |
| C-C (Aromatic) | ~1.37-1.40 Å | mdpi.com |
| C-F | ~1.35 Å | nih.gov |
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The solid-state architecture of this compound is stabilized by a network of non-covalent intermolecular interactions that dictate the crystal packing. The functional groups present in the molecule—the N-oxide, the fluorophenyl ring, and the pyridine ring—all play crucial roles in these interactions.
C-H···O Hydrogen Bonding: The oxygen atom of the N-oxide group is a potent hydrogen bond acceptor. nih.gov It is highly likely to participate in C-H···O interactions with hydrogen atoms from the aromatic rings of neighboring molecules, leading to the formation of supramolecular chains or networks. nih.gov
π-π Stacking: The planar aromatic rings can engage in π-π stacking interactions, although the significant dihedral angle between the rings may influence the geometry of these interactions, potentially leading to offset or parallel-displaced stacking arrangements.
C-H···F Interactions: The fluorine atom, while a weak hydrogen bond acceptor, can participate in C-H···F interactions, which have been observed to contribute to the crystal packing in similar fluorinated compounds. nih.govnih.gov
These varied intermolecular forces work in concert to create a stable, three-dimensional crystal structure. The interplay between strong hydrogen bonds (like C-H···O) and weaker interactions (like C-H···π and C-H···F) is essential for defining the final crystal packing motif. nih.govnih.govnih.gov
Chemical Reactivity and Mechanistic Investigations of 4 4 Fluoro Phenyl Pyridine 1 Oxide
Reactions Involving the Pyridine (B92270) N-Oxide Moiety
The N-oxide functional group imparts unique chemical properties to the pyridine ring, profoundly influencing its reactivity towards a range of chemical processes. It functions as an internal oxidizing agent, activates the pyridine ring for both nucleophilic and electrophilic substitutions, and can be readily removed to regenerate the parent pyridine.
Pyridine N-oxides are competent oxygen atom transfer (OAT) agents, capable of oxidizing various substrates, often with the assistance of metal catalysts. The kinetics of such reactions are highly sensitive to the electronic properties of substituents on the pyridine ring. researchgate.net Studies on rhenium-catalyzed OAT from para-substituted pyridine N-oxides to phosphines have demonstrated a strong correlation between the reaction rate and the electronic nature of the para-substituent. researchgate.netacs.org
A Hammett analysis of these reactions yielded large negative reaction constants (ρ), indicating that electron-donating groups on the pyridine ring accelerate the rate of oxygen transfer, while electron-withdrawing groups retard it. researchgate.netacs.org This is because the pyridine N-oxide acts as a nucleophile or Lewis base in several steps of the catalytic cycle. acs.org The 4-(4-fluorophenyl) substituent, being moderately electron-withdrawing, would be expected to decrease the rate of OAT compared to pyridine N-oxide itself or derivatives bearing electron-donating groups like 4-methyl.
Table 1: Hammett Correlation for Rhenium-Catalyzed Oxygen Atom Transfer from para-Substituted Pyridine N-Oxides
| Catalyst System | Reaction Constant (ρ) | Implication for 4-(4-Fluoro-phenyl)-pyridine 1-oxide |
|---|---|---|
| MeReO(mtp)PPh₃ / PPh₃ | -3.84 acs.org | Slower reaction rate compared to electron-donating substituents. |
| Re(O)(Cl)(DAP) / PPh₃ | -4.6 researchgate.net | Significant rate deceleration due to electron-withdrawing nature. |
Reductive processes targeting the N-oxide moiety can range from simple deoxygenation to complete reduction of the heterocyclic ring. A mild procedure for the reduction of pyridine N-oxides to the corresponding piperidines has been developed using ammonium (B1175870) formate (B1220265) with a palladium on carbon catalyst. organic-chemistry.org This method is effective for a variety of substituted pyridines, though it represents a more extensive reduction than simple deoxygenation. organic-chemistry.org
The photochemistry of heteroaromatic N-oxides is characterized by isomerization and rearrangement reactions, often proceeding through transient, high-energy intermediates. Upon irradiation, pyridine N-oxides can undergo valence isomerization to form an oxaziridine (B8769555) intermediate. scispace.com This bicyclic species is typically unstable and rearranges to yield various products. While not directly isolable, its existence is inferred from the final products.
For many 4-substituted pyridine N-oxides, this photochemical pathway can lead to the formation of C3-hydroxylated pyridines. researchgate.net In related systems, such as phenyl-substituted quinoline (B57606) N-oxides, photolysis can induce complex rearrangements. For instance, irradiation of 4-phenylquinoline (B1297854) N-oxide can yield 3-phenyl-2-indolecarboxaldehyde, a transformation proposed to occur via a nitrene intermediate following the initial oxaziridine formation. scispace.com The excited singlet state is often responsible for these isomerization and rearrangement processes.
The N-oxide group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the C2 (ortho) and C4 (para) positions. scripps.educhemtube3d.com This activation stems from the ability of the N-oxide to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.com In this compound, the C4 position is blocked, directing nucleophilic attack to the C2 and C6 positions.
A common transformation is the introduction of halogens. While reagents like phosphorus oxychloride (POCl₃) can achieve chlorination at the C2 position, milder methods have also been developed. stackexchange.com Baran and colleagues reported a highly regioselective C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source. tcichemicals.com This reaction proceeds under mild conditions and avoids harsh reagents like POBr₃. tcichemicals.com The mechanism involves activation of the N-oxide oxygen, followed by a 1,2-addition of the nucleophile and subsequent elimination to restore aromaticity. scripps.edu
The removal of the N-oxide oxygen to regenerate the parent pyridine is a crucial step in synthetic sequences where the N-oxide is used as a directing or activating group. google.com A wide array of methods has been developed for this transformation, offering varying degrees of chemoselectivity and functional group tolerance. organic-chemistry.orgresearchgate.net
Palladium-catalyzed transfer deoxygenation using triethylamine (B128534) is an efficient method that proceeds under microwave irradiation and tolerates diverse functional groups, including halogens. organic-chemistry.org Other catalytic methods employ rhenium complexes in photocatalytic systems or molybdenum catalysts. researchgate.netchemrxiv.org Metal-free approaches have also gained prominence, utilizing reagents like diboron (B99234) compounds (e.g., bis(pinacolato)diboron), which offer excellent functional group tolerance and can even be performed in water. scispace.comresearchgate.net Visible-light-mediated photoredox catalysis provides another mild and highly chemoselective route for deoxygenation. organic-chemistry.org
Table 2: Selected Deoxygenation Methods for Pyridine N-Oxides
| Reagent/System | Conditions | Key Features |
|---|---|---|
| [Pd(OAc)₂]/dppf, Et₃N | MeCN, 140–160 °C (Microwave) | Chemoselective; tolerates halogens, esters, ketones. organic-chemistry.org |
| Fe powder, H₂O/CO₂ | 1,4-dioxane, 120 °C | Green process using water as a hydrogen source; tolerates halogens. rsc.org |
| Bis(pinacolato)diboron | Toluene, 100 °C | Metal-free; tolerates hydroxyl, thiol, cyano groups; slower for pyridyl N-oxides. scispace.comresearchgate.net |
| Acridinium photocatalyst, Hantzsch ester | Blue LED, Room Temp. | Metal-free photoredox catalysis; mild and rapid. researchgate.net |
| Indium, pivaloyl chloride | THF, Room Temp. | Mild conditions, high yields. organic-chemistry.org |
Reactivity of the 4-Fluorophenyl Substituent
The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is determined by the competing directing effects of the two aromatic systems. The pyridine N-oxide ring is strongly activated towards electrophiles. rsc.org Theoretical studies on the nitration of pyridine-N-oxide show that the reaction has a low activation energy and kinetically favors substitution at the ortho position, though the para product is often observed experimentally, a fact attributed to solvation effects. rsc.org
Conversely, the 4-fluorophenyl ring is deactivated towards EAS due to the strong inductive electron-withdrawing effect of the fluorine atom, which is an ortho-, para-director. libretexts.org In a competitive scenario, electrophilic attack is expected to occur preferentially on the more electron-rich ring. The powerful electron-donating resonance effect of the N-oxide group makes the pyridine N-oxide ring significantly more nucleophilic than the deactivated fluorophenyl ring.
Therefore, it is highly probable that electrophilic substitution reactions, such as nitration or halogenation, would occur selectively on the pyridine N-oxide moiety at the C2 and C6 positions, as the C4 position is blocked. youtube.com Direct electrophilic attack on the fluorophenyl ring would likely require much harsher conditions and is expected to be a minor pathway, if observed at all. While this outcome is predicted based on established principles of aromatic reactivity, specific experimental studies on the competitive EAS of 4-(4-fluorophenyl)-pyridine 1-oxide were not found in the surveyed literature.
Influence of the Fluorine Atom on Electron Density and Reactivity of the Phenyl Ring
The fluorine atom at the C4 position of the phenyl ring in this compound exerts a significant and dualistic influence on the ring's electron density and subsequent reactivity. This influence is primarily governed by the interplay of two opposing electronic effects: the inductive effect (-I) and the mesomeric (or resonance) effect (+M).
Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect. nih.gov This effect decreases the electron density of the aromatic ring, which generally deactivates the ring towards electrophilic substitution reactions compared to unsubstituted benzene. The strong C-F bond (approx. 441 kJ mol⁻¹) and the electron-withdrawing nature of fluorine contribute to the deactivation of fluorinated aromatic rings toward oxidative metabolism. nih.gov
| Electronic Effect | Description | Impact on Electron Density | Consequence for Reactivity |
|---|---|---|---|
| Inductive Effect (-I) | Strong electron withdrawal due to high electronegativity of fluorine. nih.gov | Decreases overall electron density of the phenyl ring. | Deactivates the ring towards electrophilic aromatic substitution. |
| Mesomeric Effect (+M) | Electron donation from fluorine's lone pairs into the ring's π-system. quora.com | Increases electron density at the ortho and para positions. | Directs incoming electrophiles to positions ortho to the fluorine atom. |
**4.3. Functionalization Strategies for Derivatization
The structure of this compound offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives. Strategies can target the C-H bonds of the pyridine ring, the fluorine atom on the phenyl ring, or other positions on either scaffold.
The pyridine N-oxide moiety is a key functional group that can direct C-H functionalization, particularly at the C2 and C6 positions (ortho to the nitrogen atom). Pyridine N-oxides can act as effective hydrogen atom transfer (HAT) catalysts, especially under photoredox conditions. nih.govchemrxiv.org In these reactions, the N-oxide is converted into a highly reactive oxygen-centered radical via single-electron oxidation. nih.govdigitellinc.com
This N-oxide cation radical is a powerful hydrogen atom abstractor, capable of cleaving strong, unactivated C(sp³)–H bonds on a substrate molecule. nih.govdigitellinc.com While this reactivity is often exploited using the N-oxide as a catalyst, the pyridine N-oxide ring itself can undergo functionalization. For instance, ortho-alkylation of pyridine N-oxides has been observed in photocatalytic systems where the generated N-oxide cation radical reacts with other species, like alkynes, to initiate further transformations that ultimately functionalize the pyridine ring. digitellinc.com This strategy allows for the direct installation of alkyl or other groups at the positions adjacent to the N-oxide group, providing a direct route to derivatize the pyridine core of the molecule.
| Step | Description | Key Intermediate |
|---|---|---|
| 1. Excitation | A photoredox catalyst is excited by visible light. | Excited photocatalyst |
| 2. Single-Electron Transfer (SET) | The excited photocatalyst oxidizes the pyridine N-oxide. digitellinc.com | Pyridine N-oxide cation radical |
| 3. Hydrogen Atom Transfer (HAT) | The N-oxide radical abstracts a hydrogen atom from a C-H bond (on a substrate or solvent). chemrxiv.org | Carbon-centered radical |
| 4. Functionalization | The resulting radical engages in further reactions (e.g., addition to an alkene) to form the functionalized product. nih.gov | Final derivatized molecule |
Beyond C-H functionalization, other strategies can be employed to introduce new functional groups onto either the fluorophenyl or the pyridine portions of the molecule.
On the Fluorophenyl Ring: The fluorine atom itself can be a site for modification. Fluorinated aromatic compounds are known to undergo nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile. researchgate.net This reaction is facilitated by the electron-withdrawing nature of the pyridine 1-oxide ring system, which helps to stabilize the negatively charged Meisenheimer complex intermediate. This allows for the introduction of a wide range of oxygen, nitrogen, or sulfur-based nucleophiles, replacing the fluorine atom and creating diverse derivatives.
On the Pyridine Scaffold: The pyridine N-oxide group strongly activates the pyridine ring for nucleophilic substitution, particularly at the C2 (ortho) and C4 (para) positions. While the C4 position is blocked in the target molecule, the C2 and C6 positions are susceptible to attack. The N-oxide functionality makes the pyridine ring electron-deficient, facilitating the addition of nucleophiles. This strategy has been effectively used in the synthesis of substituted fluoropyridines. For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide proceeds readily at room temperature, whereas the corresponding reaction on the non-oxidized pyridine is challenging. nih.govrsc.org This highlights the potent activating effect of the N-oxide group. After the introduction of a new functional group, the N-oxide can be readily removed (reduced) if desired, providing access to a wide array of substituted 4-(4-fluorophenyl)pyridines.
Computational Chemistry and Theoretical Studies on 4 4 Fluoro Phenyl Pyridine 1 Oxide
Investigation of Substituent Effects (especially Fluorine) on Pyridine (B92270) N-Oxide Properties
Computational studies, particularly those employing Density Functional Theory (DFT), have been crucial in understanding how substituents modify the electronic and geometric properties of the pyridine N-oxide scaffold. researchgate.net The parent molecule, pyridine N-oxide, is characterized by a highly polar, semipolar N→O bond, which results in a significant dipole moment and makes the oxygen atom a strong hydrogen bond acceptor. thieme-connect.de The introduction of a 4-fluorophenyl group at the 4-position of the pyridine ring introduces electronic perturbations that are propagated through the conjugated system, influencing the properties of the entire molecule.
The fluorine atom at the para-position of the phenyl ring exerts a dual electronic influence: a strong, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R). The net result is that the 4-fluorophenyl group acts as a weak electron-withdrawing substituent. This withdrawal of electron density affects the pyridine N-oxide moiety in several key ways:
N-O Bond Properties : Quantum chemical calculations on various substituted pyridine N-oxides show that electron-withdrawing groups tend to slightly shorten and strengthen the N-O bond compared to electron-donating groups. researchgate.net This is attributed to a modification of the electron density distribution within the molecule.
Electronic Properties : The presence of electron-withdrawing substituents generally leads to an increase in the electron affinity (EA) and ionization potential (IP) of the molecule. researchgate.net A higher electron affinity suggests a greater ability to accept an electron, which can influence the compound's redox properties and reactivity. researchgate.net
Molecular Geometry : While the core geometry of the rings remains largely planar, the dihedral angle between the pyridine N-oxide ring and the phenyl ring is influenced by the balance of steric and electronic effects.
Theoretical calculations provide quantitative data on these effects. By comparing the parent pyridine N-oxide with related substituted compounds, the specific influence of the 4-fluorophenyl group can be inferred.
| Property | Pyridine N-Oxide (Reference) | Expected Trend for 4-(4-Fluoro-phenyl)-pyridine 1-oxide | Rationale |
|---|---|---|---|
| N-O Bond Length | ~1.26-1.29 Å | Slight decrease | The net electron-withdrawing effect of the substituent slightly strengthens the N-O bond. researchgate.net |
| Dipole Moment | ~4.2 D | Modulated | The substituent alters the overall charge distribution of the molecule. |
| Electron Affinity (EA) | Baseline | Increase | Electron-withdrawing groups stabilize the LUMO, increasing the electron affinity. researchgate.net |
| Ionization Potential (IP) | Baseline | Increase | Electron-withdrawing groups stabilize the HOMO, increasing the energy required to remove an electron. researchgate.net |
This table presents expected trends based on general findings from computational studies on substituted pyridine N-oxides. Exact values require specific calculations for the target molecule.
Analysis of Intramolecular and Intermolecular Interactions
Computational methods are essential for identifying and quantifying the weak non-covalent interactions that dictate the three-dimensional structure and crystal packing of this compound. These interactions can be categorized as intramolecular (within a single molecule) and intermolecular (between different molecules).
Intramolecular Interactions: The primary intramolecular feature of note is the torsional or dihedral angle between the planes of the pyridine N-oxide ring and the 4-fluorophenyl ring. This angle is a result of the balance between the stabilizing effects of π-conjugation, which favors planarity, and the steric repulsion between the ortho-hydrogens of both rings. In similar structures, like 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, the dihedral angles between aromatic rings are typically non-zero, indicating a twisted conformation. nih.gov
Intermolecular Interactions: The solid-state architecture of the compound is determined by a network of intermolecular forces. Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld surface analysis, and examination of the molecular electrostatic potential (MEP), can map these interactions. ias.ac.inbohrium.com
The key interaction sites on the molecule are:
N-Oxide Oxygen : The MEP surface shows a region of intense negative electrostatic potential around the N-oxide oxygen, making it the primary hydrogen bond acceptor site. It is expected to form strong C-H···O hydrogen bonds with hydrogen atoms from neighboring molecules.
Fluorine Atom : While highly electronegative, covalently bonded fluorine is known to be a relatively poor hydrogen bond acceptor. researchgate.net This is due to its low polarizability and charge capacity, which prevents it from accumulating a highly localized negative charge. researchgate.net Therefore, any C-H···F interactions are expected to be weak and play a secondary role in the crystal packing. researchgate.net
Aromatic Rings : The electron-rich π-systems of the pyridine and phenyl rings can participate in π-π stacking or C-H···π interactions, which are crucial for stabilizing the crystal lattice.
| Interaction Type | Donor Group | Acceptor Group | Expected Strength |
|---|---|---|---|
| Hydrogen Bond (Intermolecular) | Aromatic C-H | N-Oxide Oxygen (O) | Strong to Moderate |
| π-π Stacking (Intermolecular) | Pyridine/Phenyl Ring | Pyridine/Phenyl Ring | Moderate |
| C-H···π Interaction (Intermolecular) | Aromatic C-H | Pyridine/Phenyl Ring (π-cloud) | Weak |
| Weak Hydrogen Bond (Intermolecular) | Aromatic C-H | Fluorine (F) | Very Weak |
| Steric Repulsion (Intramolecular) | Ortho C-H | Ortho C-H | Repulsive |
This table summarizes the potential non-covalent interactions contributing to the structural conformation and crystal packing of this compound.
Coordination Chemistry of 4 4 Fluoro Phenyl Pyridine 1 Oxide
Ligand Properties and Metal Complex Formation
4-(4-Fluoro-phenyl)-pyridine 1-oxide acts as a monodentate ligand, coordinating to metal centers primarily through the oxygen atom of the N-oxide group. wikipedia.org This coordination is a result of the lone pair of electrons on the oxygen atom being available for donation to a metal ion. The electronic properties of the ligand are influenced by the interplay between the electron-donating N-oxide group and the substituted phenyl ring. The fluorine atom at the para position of the phenyl ring is an electron-withdrawing group, which can affect the electron density on the pyridine (B92270) N-oxide moiety and, in turn, its coordination properties.
The formation of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. ontosight.aijscimedcentral.com The stoichiometry of the resulting complex, i.e., the number of ligands coordinated to the metal center, can vary depending on the metal ion, its oxidation state, the counter-ion, and the reaction conditions. Common coordination numbers for transition metals allow for the formation of complexes with varying geometries, such as tetrahedral, square planar, or octahedral. wikipedia.org For instance, divalent transition metal ions like Mn(II), Fe(II), Co(II), and Ni(II) are known to form octahedral homoleptic complexes with pyridine N-oxide of the type [M(ONC₅H₅)₆]²⁺. wikipedia.org
The synthesis of these complexes is generally straightforward, often involving the direct reaction of the metal salt with the ligand. ontosight.ai The choice of solvent is crucial, as it can influence the solubility of the reactants and the crystallization of the final product.
Structural Characterization of Transition Metal Complexes with this compound
In transition metal complexes, pyridine N-oxides bind to the metal ion through the oxygen atom. wikipedia.org X-ray crystallography studies on related pyridine N-oxide complexes reveal that the M-O-N (where M is the metal) angle is typically around 130°. wikipedia.org The coordination geometry around the metal center is determined by the number of ligands and other coordinating species.
Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for characterizing these complexes. In the IR spectrum, the N-O stretching vibration is a key diagnostic band. Upon coordination to a metal ion, this band typically shifts to a lower frequency, indicating a weakening of the N-O bond due to the donation of electron density from the oxygen atom to the metal.
Table 1: Representative M-O Bond Lengths and N-O Stretching Frequencies in Transition Metal Complexes of Pyridine N-Oxide Analogues.
| Metal Ion | Coordination Geometry | Representative M-O Bond Length (Å) | Representative ν(N-O) (cm⁻¹) in Complex |
| Cu(II) | Square Pyramidal | 1.95 - 2.05 | ~1200 |
| Ni(II) | Octahedral | 2.00 - 2.10 | ~1210 |
| Co(II) | Octahedral | 2.05 - 2.15 | ~1205 |
| Zn(II) | Tetrahedral | 1.95 - 2.05 | ~1215 |
Note: The data in this table are representative values for transition metal complexes with pyridine N-oxide and its derivatives and are intended to provide a general understanding. Specific values for complexes of this compound may vary.
Potential Applications of Metal Complexes in Catalysis
Transition metal complexes with pyridine N-oxide ligands have shown significant potential in various catalytic applications. ontosight.ai These complexes can act as catalysts in a range of organic transformations, with their activity and selectivity being influenced by the nature of the metal center and the ligand.
One area where these complexes have been explored is in oxidation reactions. The metal center, modulated by the electronic properties of the pyridine N-oxide ligand, can facilitate the transfer of oxygen atoms to a substrate. The presence of the electron-withdrawing fluoro-phenyl group in this compound could potentially enhance the catalytic activity of its metal complexes in certain oxidation processes by influencing the redox potential of the metal center.
Furthermore, palladium complexes, in general, are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While specific studies on the catalytic applications of this compound complexes are limited, research on the direct arylation of pyridine N-oxide catalyzed by palladium complexes suggests the involvement of such ligands in the catalytic cycle. nih.govberkeley.edu These findings open up possibilities for designing new catalysts for C-H functionalization reactions.
The development of chiral 4-aryl-pyridine N-oxide derivatives as nucleophilic organocatalysts also highlights the potential of this class of compounds in asymmetric synthesis. acs.org Although this application does not directly involve transition metal complexes in the catalytic step, it underscores the versatility of the 4-aryl-pyridine N-oxide scaffold in catalysis. The insights gained from such studies could inspire the design of chiral metal complexes for enantioselective transformations.
Biological Activity and Mechanistic Insights of 4 4 Fluoro Phenyl Pyridine 1 Oxide
General Overview of Observed Biological Activities (e.g., anticancer, antimicrobial)
Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities. mdpi.com The introduction of a phenyl group and an N-oxide moiety can further modulate this activity.
Anticancer Activity: Numerous pyridine derivatives have been investigated for their potential as anticancer agents. mdpi.com For instance, certain pyrazolo[3,4-b]pyridine derivatives have demonstrated anticancer activity by arresting the cell cycle and inducing apoptosis. Similarly, a novel pyridine bioisostere of Cabozantinib, a known anticancer drug, has shown potent anti-tumor activity against hepatocellular carcinoma. mdpi.com While no direct studies on the anticancer effects of 4-(4-fluoro-phenyl)-pyridine 1-oxide are available, the presence of the 4-fluorophenyl group is a common feature in many potent anticancer compounds. For example, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline has been shown to possess a broad spectrum of anti-cancer activity. nih.gov
Antimicrobial Activity: The pyridine nucleus is a constituent of many compounds with established antimicrobial properties. mdpi.com Various derivatives, including pyridine-containing azetidine-2-ones, have shown potent activity against a range of bacterial and fungal strains. mdpi.com The N-oxide functional group can also contribute to antimicrobial effects. ontosight.ai Although direct antimicrobial testing of this compound has not been reported, a related compound, 4-(4-chlorophenyl) pyridine, has been identified as an antimicrobial agent of plant origin. researchgate.net
Below is a table summarizing the biological activities of structurally related compounds.
| Compound Class | Specific Example | Observed Biological Activity |
| Pyridine Derivatives | 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl) azetidine-2-one | Potent activity against S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and P. rubrum. mdpi.com |
| Pyridine Derivatives | 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline | Broad-spectrum anti-cancer activity. nih.gov |
| Pyridine Derivatives | Pyrazolo[3,4-b]pyridines | Anticancer activity through cell cycle arrest and apoptosis induction. |
| Phenylpyridine Derivatives | 4-(4-chlorophenyl) pyridine | Antimicrobial activity against bacteria and fungi. researchgate.net |
In Vitro Studies on Specific Receptor or Enzyme Interactions (e.g., p38 MAPK inhibition, COX-2 inhibition)
The 4-(4-fluorophenyl)-pyridine motif is a key pharmacophore in a number of enzyme inhibitors, suggesting that this compound may also interact with similar biological targets.
p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) is a crucial enzyme in the cellular response to inflammatory cytokines and stress. A number of inhibitors of p38 MAPK feature the 4-fluorophenyl-pyridine structure. For example, the well-characterized p38 MAPK inhibitor, 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole, highlights the importance of this motif for binding and inhibition. nih.govnih.gov The interaction typically involves the pyridine nitrogen forming a hydrogen bond with the backbone of an amino acid in the hinge region of the kinase's ATP-binding pocket, while the 4-fluorophenyl group occupies a nearby hydrophobic pocket. drugbank.com Although direct inhibition of p38 MAPK by this compound has not been documented, its structural similarity to known inhibitors suggests it as a potential area for investigation.
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is another important enzyme in the inflammatory pathway. Several selective COX-2 inhibitors also contain a 4-fluorophenyl group. researchgate.net For instance, a series of 4-fluorophenylhydrazones have been identified as potential COX-2 inhibitors. researchgate.net The anti-inflammatory activity of some pyrazole (B372694) derivatives with a structural likeness to celecoxib, a known COX-2 inhibitor, has been attributed to the inhibition of COX-2 and iNOS protein expression, a process that can be mediated by the p38 MAPK pathway. nih.gov This suggests a potential, albeit indirect, role for compounds with the 4-(4-fluorophenyl) moiety in modulating COX-2 activity.
The following table presents data on the enzyme inhibitory activities of related compounds.
| Enzyme Target | Compound Example | Key Findings |
| p38 MAPK | 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole | A known inhibitor, demonstrating the importance of the 4-fluorophenyl-pyridine motif for activity. nih.govnih.gov |
| COX-2 | 4-Fluorophenylhydrazone derivatives | Identified as potential COX-2 inhibitors. researchgate.net |
| COX-2/iNOS | Substituted pyrazole derivatives | Inhibition of COX-2 and iNOS protein expression, with a mechanism involving the p38 MAPK pathway. nih.gov |
Structure-Activity Relationship (SAR) Studies Related to the Fluoro-Phenyl and N-Oxide Moieties
While specific SAR studies for this compound are not available, general principles can be inferred from studies on related classes of compounds.
Fluoro-Phenyl Moiety: The presence and position of the fluorine atom on the phenyl ring are often critical for biological activity. In many p38 MAPK inhibitors, the 4-fluorophenyl group is essential for potent inhibition as it fits into a specific hydrophobic pocket of the enzyme. drugbank.com Alterations to the substitution pattern on the phenyl ring can significantly impact a compound's inhibitory potency and selectivity. nih.gov
Insights into Molecular Mechanisms of Action (without clinical specifics)
Given the lack of direct studies on this compound, its potential molecular mechanisms of action can only be extrapolated from the activities of structurally analogous compounds.
If this compound were to exhibit anticancer activity, a plausible mechanism could involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the MAPK pathway. nih.gov Inhibition of p38 MAPK, for instance, can interfere with cell proliferation, differentiation, and survival. nih.govnih.gov
Should it possess antimicrobial properties, the mechanism could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis, as is common for many pyridine-based antimicrobial agents. mdpi.com The N-oxide group could potentially be reduced in certain biological environments, leading to the formation of the parent pyridine which may have a different activity profile.
Q & A
Q. What are the common synthetic routes for preparing 4-(4-fluorophenyl)-pyridine 1-oxide and its derivatives?
- Methodological Answer : A key approach involves alkylation reactions of pyridine 1-oxide derivatives. For example, pyridine 1-oxide reacts with phenylpropiolonitrile in boiling ethylene chloride to yield rearranged 3-alkylated products, confirmed via spectroscopy and X-ray crystallography . Dehydrogenation of intermediates (e.g., 4-styrylpyridine 1-oxide) can also produce derivatives, with differentiation achieved through melting point analysis and spectroscopic comparisons .
Q. What analytical techniques are critical for characterizing 4-(4-fluorophenyl)-pyridine 1-oxide?
- Methodological Answer : Elementary analysis, UV-Vis absorption, and fluorescence spectroscopy are standard for structural confirmation. Melting point determination (e.g., 153–155°C for 4-phenylpyridine 1-oxide) and single-crystal X-ray diffraction provide additional validation . For resolving ambiguities (e.g., distinguishing between IV and 4-styrylpyridine 1-oxide), comparative synthesis and dehydrogenation studies are essential .
Q. What safety protocols are recommended for handling pyridine N-oxide derivatives?
- Methodological Answer : Pyridine N-oxide derivatives (e.g., nitro-substituted analogs) require strict precautions: use fume hoods to avoid inhalation, wear nitrile gloves to prevent skin absorption, and store in sealed containers away from ignition sources. High exposure risks include respiratory irritation and dizziness, necessitating emergency ventilation and medical evaluation .
Advanced Research Questions
Q. How can electrochemical techniques like cyclic voltammetry (CV) elucidate the redox behavior of 4-(4-fluorophenyl)-pyridine 1-oxide derivatives?
- Methodological Answer : CV and differential pulse voltammetry (DPV) track oxidation-reduction potentials, revealing electron-transfer mechanisms. For example, 4-chloropyridine 1-oxide shows distinct electrode potential shifts under varying conditions, requiring optimized scan rates (e.g., 100 mV/s) and electrolyte systems (e.g., acetonitrile with 0.1 M TBAPF6) .
Q. What strategies enhance the fluorescence sensitivity of pyridine N-oxide derivatives in solvent polarity studies?
- Methodological Answer : Derivatives like 4-(9H-carbazol-9-yl)pyridine 1-oxide (CPNO) exhibit solvent-dependent fluorescence due to large excited-state dipole moments. To optimize sensitivity, measure Stokes shifts in solvents of varying polarity (e.g., hexane vs. DMSO) and correlate with Reichardt’s ET(30) scale. Excited-state dipole moments can be calculated using Lippert-Mataga plots .
Q. How does substituent position influence regioselectivity in nitration reactions of 4-(4-halophenyl)-pyridine 1-oxide?
- Methodological Answer : Nitration of 4-(4-chlorophenyl)pyridine with HNO₃/H₂SO₄ predominantly yields 4-chloro-3-nitrophenyl derivatives. Regioselectivity is governed by electronic effects: electron-withdrawing groups (e.g., F, Cl) direct nitration to the meta position. Conflicting data may arise from competing steric effects, requiring DFT calculations to validate mechanistic pathways .
Q. What role do pyridine N-oxide ligands play in coordination chemistry and catalysis?
- Methodological Answer : 4-Phenylpyridine N-oxide forms stable complexes with transition metals (e.g., Cu(II) with hexafluoropentanedione), confirmed by X-ray crystallography. These complexes are explored for catalytic applications, such as oxygen atom transfer reactions. Ligand design must balance steric bulk and electron-donating capacity to optimize metal-ligand interactions .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyridine N-oxide derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., differentiating 4-(4-fluorophenyl)pyridine 1-oxide from 4-styrylpyridine 1-oxide) require multi-technique validation: (1) Compare experimental data with synthesized reference compounds, (2) Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and (3) Apply computational methods (e.g., DFT) to predict spectral profiles .
Q. What biological activity mechanisms are hypothesized for pyridine N-oxide derivatives in anticancer research?
- Methodological Answer : Derivatives like (E)-4-(2-(4-methoxyphenylsulfonamido)styryl)pyridine 1-oxide inhibit cancer cell proliferation via intercalation with DNA or modulation of kinase pathways. In vitro assays (e.g., MTT on HeLa cells) and molecular docking studies are used to probe binding affinities to targets like tubulin or topoisomerases .
Data Contradiction Analysis
- Example : Nitration regioselectivity in 4-(4-chlorophenyl)pyridine yields conflicting reports of meta vs. para products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
